Neutral Violet
Description
Historical Trajectories and Evolution of Research Applications
The journey of Neutral Violet, like many synthetic dyes, began in the context of the burgeoning chemical industry of the late 19th century. Initially valued for its coloring properties in textiles and other materials, its utility in the scientific realm soon became apparent. Early applications were predominantly in histology and bacteriology, where its ability to stain specific cellular components made it an invaluable tool for microscopic visualization. For instance, it was used in early bacteriological studies for classifying bacteria. wikipedia.orgnih.gov
Over the decades, the application of this compound has evolved significantly. While it continues to be used as a biological stain, its role has expanded into more sophisticated areas of research. researchgate.net In the mid-20th century, studies began to explore its potential in other biomedical applications. For example, some research investigated the effects of dyes from the same family as this compound, such as phenazine (B1670421) dyes, on blood coagulation, noting their ability to counteract the effects of heparin. researchgate.net More recently, research has delANO into its use in areas like photocatalysis and as an indicator in chemical titrations. niscpr.res.inasianpubs.org This evolution reflects a broader trend in science where compounds initially developed for one purpose find new and innovative applications in others.
Classification and Structural Context within Biological Stains and Dyes
This compound belongs to the azine class of dyes. niscpr.res.inscribd.com Azine dyes are characterized by the presence of a 1,4-diazine heterocyclic ring system within their chromophore structure. scribd.com This structural feature is responsible for their color and their chemical reactivity.
From a functional perspective as a biological stain, this compound is classified as a basic dye. macschem.us This means it carries a positive charge and therefore has an affinity for acidic (negatively charged) components of the cell, such as the nucleic acids (DNA and RNA) in the nucleus and ribosomes in the cytoplasm. macschem.us This property is fundamental to its function as a nuclear and cytoplasmic stain.
The table below provides a classification of this compound and related dyes:
| Classification Type | Category | Examples |
| Chemical Class | Azine Dye | This compound, Neutral Red, Safranine niscpr.res.inscribd.com |
| Functional Class | Basic Dye | This compound, Crystal Violet, Methylene Blue macschem.us |
| Staining Target | Nucleus, Cytoplasm | This compound, Hematoxylin |
Multidisciplinary Significance in Scientific Inquiry
The applications of this compound extend across multiple scientific fields, highlighting its versatility.
In Chemistry , this compound has been utilized as a redox indicator in bromatometry, a type of titration using a potassium bromate (B103136) solution. niscpr.res.in Its distinct color change at a specific electrical potential makes it useful for determining the endpoint of these reactions. niscpr.res.in Studies have also investigated its removal from aqueous solutions, which is relevant to environmental chemistry and water treatment processes. asianpubs.org
In Biomedical Research , its primary role has been as a biological stain for visualizing cells and tissues. researchgate.net It is used in histology to stain sections of tissue for microscopic examination. africanjournalofbiomedicalresearch.com Research has also touched upon the broader family of azine dyes, to which this compound belongs, for their interactions with biological molecules. For example, some azine dyes have been studied for their ability to neutralize heparin in vitro. researchgate.net
In Materials Science , research has explored the incorporation of similar violet dyes into various materials. For instance, crystal violet has been encapsulated in pectin (B1162225) microspheres, a technique with potential applications in drug delivery. mdpi.com The optical properties of violet dyes are also of interest, with some research exploring their potential use in applications like organic light-emitting diodes (OLEDs). researchgate.net
The following table summarizes some of the key research findings and applications of this compound and related dyes across different disciplines:
| Discipline | Application/Research Finding | Compound(s) | Reference |
| Chemistry | Used as a redox indicator in bromatometric titrations. | This compound, Neutral Red | niscpr.res.in |
| Chemistry | Studied for its removal from aqueous solutions using adsorbents. | This compound | asianpubs.org |
| Biomedical Research | Employed as a biological stain in histology. | This compound, Cresyl Violet | africanjournalofbiomedicalresearch.com |
| Biomedical Research | Investigated for its anti-heparin activity in vitro. | This compound, Neutral Red, Toluidine Blue | researchgate.net |
| Materials Science | Encapsulated in microspheres for potential drug delivery. | Crystal Violet | mdpi.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-N-[4-(dimethylamino)phenyl]-7-N,7-N-dimethylphenazine-2,3,7-triamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6.ClH/c1-27(2)15-7-5-14(6-8-15)24-19-13-22-21(12-17(19)23)26-20-11-16(28(3)4)9-10-18(20)25-22;/h5-13,24H,23H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDDHXNRSWIAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC3=NC4=C(C=C(C=C4)N(C)C)N=C3C=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189093 | |
| Record name | C.I. 50030 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3562-46-7 | |
| Record name | 2,3,7-Phenazinetriamine, N2-[4-(dimethylamino)phenyl]-N7,N7-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 50030 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. 50030 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Mechanistic Elucidation of Neutral Violet Interactions
Cellular Uptake and Intracellular Trafficking Mechanisms of Neutral Violet.
The entry of small molecules like this compound into a cell and their journey to various organelles is a complex process governed by both the compound's physicochemical properties and the cell's physiological state. The primary mechanisms involve crossing the plasma membrane and subsequent vesicular transport.
Endocytic Pathways and Their Contributions (e.g., macropinocytosis, clathrin-mediated, caveolae-mediated endocytosis).
Endocytosis is a fundamental cellular process for internalizing substances by engulfing them in a vesicle. While it is a major uptake route for larger materials like nanoparticles and viruses, its direct role in the initial cytoplasmic entry of small, membrane-permeant dyes is considered less dominant than passive diffusion. However, endocytic pathways are crucial for the subsequent trafficking of molecules within the cell. The primary endocytic routes include:
Clathrin-Mediated Endocytosis (CME): This pathway involves the protein clathrin forming a coated pit on the membrane, which then invaginates to form a vesicle. It is a primary route for the uptake of many nutrients and signaling receptors.
Caveolae-Mediated Endocytosis: This process occurs in flask-shaped membrane invaginations called caveolae, which are rich in the protein caveolin and cholesterol. This pathway can bypass the degradative lysosomal route, making it significant for certain drug delivery applications.
Macropinocytosis: This is a non-specific process involving the formation of large vesicles (macropinosomes) that engulf large amounts of extracellular fluid and solutes. It is an actin-dependent process often stimulated by growth factors.
Although specific studies detailing the endocytic uptake of this compound are scarce, research on other cellular dyes shows that endocytosis can be a route of internalization chalmers.se. For phenazine-class dyes, endocytosis has been identified as one possible mechanism of cellular entry chalmers.se.
Table 1: Overview of Major Endocytic Pathways
| Pathway | Key Proteins | Vesicle Size | Cargo Type |
|---|---|---|---|
| Clathrin-Mediated | Clathrin, Dynamin | ~100 nm | Specific receptors, nutrients |
| Caveolae-Mediated | Caveolin, Dynamin | ~60-80 nm | Certain toxins, viruses, albumin |
| Macropinocytosis | Actin, Rac1 | >200 nm | Extracellular fluid, solutes |
Passive Membrane Penetration Modalities.
For small, lipophilic molecules, passive diffusion across the plasma membrane is a primary mode of entry. This process does not require cellular energy and is driven by the concentration gradient of the molecule across the membrane. This compound, belonging to the phenazine (B1670421) dye family, is structurally similar to other well-studied vital dyes like Neutral Red arkat-usa.org.
The mechanism for Neutral Red provides a strong model for this compound. Neutral Red is a weak cationic dye that, at physiological pH, exists predominantly in a neutral, uncharged state altervista.org. This lipophilic form can freely diffuse across the lipid bilayer of the plasma membrane into the cytoplasm altervista.org. It is highly probable that this compound shares this mechanism, allowing it to efficiently enter the cell without the aid of transport proteins or energy-dependent endocytosis. The efficiency of passive permeation is critically linked to a molecule's lipophilicity and charge researchgate.netacs.org.
Lysosomal Accumulation and Subcellular Localization.
Once inside the cytoplasm, this compound, like many other vital dyes, does not distribute uniformly. Historical studies have noted its use in staining cellular vacuoles archive.org. Modern research has clarified this localization for analogous dyes, identifying the lysosome as the primary site of accumulation. Dyes like Neutral Red and Cresyl Violet are known as lysosomotropic or acidotropic probes nih.govnih.gov.
The mechanism for this specific localization is known as ion trapping . Lysosomes are acidic organelles, maintaining an internal pH of approximately 4.5-5.0. This acidic environment is maintained by an ATP-dependent proton pump (V-ATPase) in the lysosomal membrane altervista.org.
Diffusion: The neutral form of the weak base (this compound) diffuses from the neutral pH of the cytoplasm (pH ~7.2) into the acidic lumen of the lysosome.
Protonation: Inside the lysosome, the acidic environment causes the dye molecule to become protonated, acquiring a positive charge.
Trapping: This newly acquired charge makes the molecule more hydrophilic and membrane-impermeant, effectively trapping it within the lysosome altervista.org.
This accumulation within lysosomes is a hallmark of viable, metabolically active cells that can maintain the necessary pH gradient altervista.orgclinisciences.com. This compound has also been identified as a melanin-binding colorant, suggesting it may also localize to melanin-containing organelles (melanosomes) in pigmented cells, which share a lysosomal lineage mdpi.comresearchgate.net.
Influence of Cellular Physiological States on Uptake Dynamics (e.g., energy dependency, cell cycle phase).
The accumulation of this compound is an energy-dependent process, but this dependency is indirect. The passive diffusion across the plasma membrane itself does not consume ATP. However, the subsequent trapping and concentration of the dye within lysosomes relies entirely on the acidic intra-lysosomal pH altervista.org. The maintenance of this low pH is an active process driven by the V-ATPase proton pump, which consumes cellular energy in the form of ATP altervista.org. Therefore, depletion of cellular ATP or inhibition of the V-ATPase would prevent lysosomal acidification and, consequently, abolish the accumulation of this compound.
Currently, there is no specific research available that directly links the dynamics of this compound uptake to particular phases of the cell cycle. For some nanoparticles, uptake has been shown to be independent of the cell cycle phase, while for others, differences are observed dtic.mil. Without specific data, the influence of the cell cycle on this compound uptake remains an open question.
Methodological Challenges in Quantifying Cellular Uptake and Potential Artifacts.
Quantifying the cellular uptake of any fluorescent probe, including this compound, is subject to several methodological challenges and potential artifacts.
Distinguishing Bound vs. Internalized Dye: It can be difficult to differentiate between dye molecules that are merely adsorbed to the outer surface of the plasma membrane and those that have been successfully internalized.
Probe-Induced Artifacts: The presence of the dye itself can sometimes alter cellular physiology. At concentrations needed for visualization, some probes can affect organellar pH or cell viability nih.gov.
Photobleaching and Photoconversion: Fluorescent molecules can be destroyed by prolonged exposure to excitation light (photobleaching) or converted into a different fluorescent species, complicating quantitative measurements. Cresyl Violet has been noted as being less susceptible to these issues than other probes nih.gov.
Quantification of Fluorescence: The fluorescence signal can be influenced by the local environment (e.g., pH, quenching), making a direct correlation between fluorescence intensity and concentration complex. Furthermore, degradation of the molecule can release the free dye, potentially leading to a false-positive signal.
Table 2: Methodological Challenges in Uptake Quantification
| Challenge | Description | Potential Consequence |
|---|---|---|
| Probe Location | Difficulty in distinguishing external membrane-bound dye from internalized dye. | Overestimation of cellular uptake. |
| Probe-Induced Effects | The dye may alter the very cellular processes being studied. | Misinterpretation of normal cell physiology. |
| Photostability | Photobleaching or photoconversion of the fluorophore upon illumination. | Inaccurate quantification and signal loss over time. |
| Environmental Sensitivity | Dye fluorescence may be quenched or enhanced by the local pH or molecular environment. | Non-linear relationship between concentration and signal. |
Molecular and Biochemical Interaction Pathways of this compound.
This compound is a phenazine dye, a class of compounds characterized by a planar, heterocyclic, aromatic π-system arkat-usa.org. This structure dictates its potential interactions with biological macromolecules.
The planar nature of phenazines allows them to function as intercalating agents with DNA arkat-usa.org. Indeed, this compound has been used in the preparation of Schiff-like reagents, which are used for the specific staining of DNA, implying a direct or indirect interaction with nucleic acids researchgate.netresearchgate.net.
Beyond DNA, this compound is known to interact with other biological components. It is listed among several melanin-binding colorants, indicating a capacity for non-covalent interaction with the biopolymer melanin (B1238610) mdpi.comresearchgate.net. The forces driving such interactions are likely a combination of hydrophobic interactions between the aromatic ring system and target molecules, as well as electrostatic interactions, particularly once the dye is protonated in acidic compartments. The phenazine core can also participate in redox reactions and has been shown to interact with elements of bacterial respiratory pathways, highlighting its electrochemical activity arkat-usa.orgnih.gov. These interactions with proteins and other macromolecules are fundamental to its function as a histological stain and vital dye.
Binding Affinity and Specificity with Intracellular Macromolecules (e.g., nucleic acids, proteins, lipids)
The interaction of this compound, a cationic triarylmethane dye, with intracellular macromolecules is governed by a combination of electrostatic and hydrophobic forces. While specific binding data for this compound is not extensively documented, the behavior of analogous dyes like Crystal Violet provides significant insight into its probable mechanisms of interaction.
Nucleic Acids: Cationic dyes, such as those in the triarylmethane family, exhibit a strong affinity for nucleic acids like DNA. nih.gov This attraction is primarily driven by the electrostatic interaction between the positively charged dye molecule and the negatively charged phosphate (B84403) backbone of the DNA. nih.gov Studies on derivatives of Crystal Violet have reported apparent association constants (K_a) for duplex DNA in the range of 1.80–16.2 × 10^7 M⁻¹, indicating very strong binding. nih.gov The binding is often non-intercalative, with a preference for the major groove of DNA, particularly in AT-rich regions which present a wider groove. nih.gov The bulky, non-planar structure of these dyes favors a shape-selective match within the wider major groove over the narrower minor groove. nih.gov
Proteins: The binding of this compound to proteins is complex and depends on the specific protein's structure and charge distribution. Interactions can occur through the binding of the dye to hydrophobic pockets or through electrostatic attraction to negatively charged amino acid residues on the protein surface. nih.gov For instance, studies with other triarylmethane dyes have demonstrated efficient binding to enzymes like hexokinase. nih.gov Engineered proteins have been shown to bind dye analogues with nanomolar dissociation constants (K_d), leading to significant fluorescence enhancement, which underscores the potential for high-affinity interactions. nih.gov
Lipids: Interactions with lipids are crucial for the intracellular localization of cationic dyes. The positively charged nature of this compound facilitates its interaction with the negatively charged headgroups of anionic phospholipids (B1166683) found in cell membranes. Concurrently, the hydrophobic, nonpolar regions of the dye can insert into the hydrophobic core of the lipid bilayer. This dual interaction mechanism is a key factor in how such dyes associate with and permeate cellular and organellar membranes.
Table 1: Representative Binding Affinities of Dyes and Related Molecules to Macromolecules This table presents example data from related compounds to illustrate the range of binding affinities observed in similar systems.
| Interacting Pair | Macromolecule | Binding Constant (K_a or K_d) | Interaction Type | Reference |
|---|---|---|---|---|
| Crystal Violet derivative (trimer) | Calf Thymus DNA | K_app = 16.2 x 10^7 M⁻¹ | Major Groove Binding | nih.gov |
| Crystal Violet derivative (monomer) | Calf Thymus DNA | K_app = 1.8 x 10^7 M⁻¹ | Major Groove Binding | nih.gov |
| Malachite Green derivative | scFv Antibody | Nanomolar K_d | Protein Binding | nih.gov |
| Trimeric Styryl Dye (T1) | Calf Thymus DNA | log K_s = 8.6 | Nucleic Acid Binding | irb.hr |
Intercalation Mechanisms with Deoxyribonucleic Acid (DNA) (relevant for Crystal Violet in comparative studies)
While many triarylmethane dyes like Crystal Violet primarily associate with DNA via non-intercalative groove binding, the potential for intercalation exists and is a critical mechanism for many planar cationic dyes. nih.gov Intercalation involves the insertion of a planar molecule, or a planar portion of a molecule, between the stacked base pairs of the DNA double helix. This mode of binding significantly perturbs the DNA structure. nih.gov
However, viscosity experiments with Crystal Violet derivatives have confirmed a non-intercalative binding mode, suggesting that the bulky, propeller-like shape of the triarylmethane scaffold prevents full insertion into the DNA base stack. nih.gov Instead of classical intercalation, these molecules are thought to engage in partial intercalation or groove binding, where the dye aligns within one of the DNA grooves, stabilized by electrostatic and van der Waals forces. nih.gov Studies on the interaction of the dye methyl green, a close analogue, with DNA suggest a preference for the major groove. nih.gov This contrasts with many other small molecules that favor the minor groove. nih.gov
Interactions with Biological Polymers and Biomolecules (e.g., hyaluronic acid)
This compound's interactions extend to other crucial biopolymers within the extracellular matrix and on cell surfaces, such as hyaluronic acid (HA). HA is a large, negatively charged glycosaminoglycan involved in numerous biological processes. researchgate.net
Research on the closely related Ethyl Violet (EV) demonstrates that it can rapidly react with HA in a neutral to weakly acidic medium to form a stable complex. nih.gov This interaction is strong enough to cause a significant enhancement of resonance Rayleigh scattering (RRS), indicating the formation of large molecular assemblies. nih.gov It is highly probable that this compound, sharing a similar cationic and aromatic structure, engages in analogous interactions with HA. These interactions are primarily driven by the electrostatic attraction between the cationic dye and the anionic carboxylate groups of the HA polymer chain. acs.org Such complex formation can influence the local environment, affecting tissue hydration and the behavior of other associated biomolecules. researchgate.netmdpi.com
Dye-Surfactant Interactions in Aqueous and Biological Media
In aqueous environments, particularly in the presence of surfactants, the behavior of dyes like this compound is dictated by a complex interplay of aggregation and ion-pairing phenomena.
In aqueous solutions, triarylmethane dyes such as Crystal Violet and Ethyl Violet tend to form aggregates. researchgate.netcapes.gov.br This self-association is driven by hydrophobic interactions and π-π stacking between the aromatic rings of the dye molecules. The equilibrium between the monomeric and aggregated forms is highly dependent on the dye concentration and the properties of the solvent. researchgate.net
The presence of surfactants significantly modulates this equilibrium. At surfactant concentrations below the critical micelle concentration (CMC), dye aggregation can be induced, particularly with oppositely charged surfactants. vidyasagar.ac.in This occurs as surfactant monomers form complexes with dye molecules. researcher.life Above the CMC, the dye molecules can be solubilized within the surfactant micelles, which often leads to the dissociation of dye aggregates back into their monomeric form. This shift is observable through changes in the dye's absorption spectrum, as the monomer and aggregate species have distinct spectral characteristics. researchgate.net
Table 2: Aggregation States of Triarylmethane Dyes
| Species | Description | Spectroscopic Signature | Influencing Factors | Reference |
|---|---|---|---|---|
| Monomer | Single, solvated dye molecule. | Main absorption band (e.g., ~590 nm for CV). | Low concentration, solubilization in micelles. | researchgate.net |
| Dimer/Aggregate | Self-associated complex of two or more dye molecules. | Appearance of a new, blue-shifted shoulder band. | High concentration, aqueous media, pre-micellar surfactant concentrations. | researchgate.netacs.org |
In the presence of counter-ions, especially from surfactants or salts in the medium, cationic dyes like this compound can form ion pairs. This process involves the electrostatic association of the dye cation with an anion. The formation of such neutral ion pairs is particularly favored in solvents with a low dielectric constant but also occurs in aqueous media. ekb.eg
Spectroscopic and kinetic studies on Crystal Violet have provided direct evidence for ion-pair formation with anions like perchlorate. researchgate.netrsc.orgrsc.org The formation of the ion-pair complex can be monitored by observing its inhibitory effect on other chemical reactions, such as the fading of the dye in a basic solution. researchgate.netweebly.com Through kinetic analysis of this inhibition, the equilibrium constant (K) for the formation of the Crystal Violet-perchlorate ion pair was determined to be 110 ± 14 dm³ mol⁻¹ at 25°C. researchgate.netrsc.orgrsc.org This demonstrates a strong association between the dye cation and the counter-ion. The kinetics of this process involve a rapid recombination-dissociation equilibrium between the free ions and the bound ion pair. researchgate.net
Formation of Dye Aggregates and Monomeric Species.
Electronegative Interactions and Redox Transformations of this compound
This compound is a cationic dye with an extensive system of delocalized π-electrons across its three aromatic rings, which makes it susceptible to redox transformations. iarc.fr The structure is a resonance-stabilized carbocation, where the positive charge is delocalized from the central carbon atom to the nitrogen atoms of the amino groups. weebly.com
The reduction of this compound, similar to Gentian Violet, can lead to the formation of a colorless "leuco" form. iarc.fr This transformation involves the uptake of electrons, which disrupts the conjugated π-system responsible for the dye's intense color. This redox activity is fundamental to its use as a pH indicator and in various biological staining and analytical techniques where redox reactions are involved. iarc.frquora.com The precise redox potential is dependent on environmental factors such as pH and the presence of interacting species. quora.comreddit.com
Principles of Charge-Based Binding to Cellular Components
The interaction of this compound with cellular structures is fundamentally governed by electrostatic forces. As a cationic dye, this compound carries a net positive charge in aqueous solutions at physiological pH. This positive charge is the primary driver for its binding to various cellular components that are predominantly negatively charged. nih.gov
The cell's plasma membrane, particularly the inner leaflet, presents a significant target for this charge-based binding. nih.gov It is rich in anionic lipids such as phosphatidylserine (B164497) and phosphatidylinositol 4,5-bisphosphate, which confer a net negative surface potential to the membrane. nih.gov This electrostatic potential attracts and facilitates the binding of positively charged molecules like this compound from the cytoplasm. nih.gov Beyond the membrane, other vital macromolecules within the cell also carry negative charges, making them susceptible to electrostatic interaction with the dye. These include nucleic acids (DNA and RNA), whose phosphate backbones are strongly anionic, and many proteins that have a net negative charge due to an abundance of acidic amino acid residues like aspartate and glutamate. nih.gov
The binding process involves the formation of non-covalent, ionic bonds between the positively charged dye molecule and the negatively charged sites on these biomolecules. This interaction can lead to the accumulation of the dye in specific cellular compartments and is a critical first step in its subsequent biological effects. The strength and specificity of this binding can be influenced by the local ionic environment, as other cations (e.g., Ca²⁺, Mg²⁺) can compete for the same binding sites or shield the negative charges, thereby modulating the interaction. pnas.org
| Cellular Component | Typical Net Charge at Physiological pH | Basis of Charge | Interaction with this compound |
| Plasma Membrane (Inner Leaflet) | Negative | Anionic phospholipids (e.g., Phosphatidylserine) nih.gov | Electrostatic Attraction nih.gov |
| Deoxyribonucleic Acid (DNA) | Negative | Phosphate-deoxyribose backbone | Intercalation and Groove Binding |
| Ribonucleic Acid (RNA) | Negative | Phosphate-ribose backbone | Electrostatic Attraction |
| Proteins (various) | Variable (often net negative) | Acidic amino acid residues (Aspartate, Glutamate) nih.gov | Ionic Bonding nih.gov |
| Peptidoglycan (in bacteria) | Negative | Teichoic acids | Electrostatic Attraction |
Involvement in Cellular Redox Processes (e.g., as an indicator of metabolic activity)
This compound's mechanism of action extends to its participation in cellular redox reactions, which allows it to function as an indicator of metabolic activity. Cellular metabolism, particularly catabolic processes like glycolysis and the citric acid cycle, generates a flow of electrons. mdpi.com These electrons are captured by coenzymes, primarily NAD⁺ and FAD, to form their reduced counterparts, NADH and FADH₂. mdpi.com A high rate of metabolic activity in a cell corresponds to a highly reduced intracellular environment, characterized by an abundance of reduced nucleotides like NADH and NADPH. mdpi.comnih.gov
As a redox-active compound, this compound can accept electrons from these reduced molecules. khanacademy.org This process, where this compound is reduced, causes a change in its molecular structure and, consequently, its chromophoric properties. researchgate.net The oxidized form of the dye has a distinct color, and upon reduction by cellular dehydrogenases using NADH or NADPH as cofactors, it can be converted to a different colored or colorless form. researchgate.netnih.gov This colorimetric change is directly proportional to the rate of electron transfer, which in turn reflects the metabolic rate of the cell population. nih.gov Therefore, by measuring the change in absorbance of the dye, one can quantify the metabolic activity of cells. nih.gov
This principle is analogous to other redox indicators used in cell viability assays, such as the tetrazolium salt MTT, which is reduced by mitochondrial dehydrogenases in metabolically active cells to a colored formazan (B1609692) product. nih.gov Furthermore, the interaction of dyes like this compound with cellular systems can also induce oxidative stress by generating reactive oxygen species (ROS), further implicating it in the complex network of cellular redox balance. nih.gov The cellular redox state is a delicate equilibrium between oxidizing and reducing species, and the introduction of a redox-active agent like this compound can perturb this balance. nih.govacs.org
| Cellular State | Relative Level of Reduced Nucleotides (NADH, NADPH) | Cellular Redox Environment | Expected Reaction with this compound |
| High Metabolic Activity | High nih.gov | Reducing mdpi.com | Reduction of dye (Color change) nih.gov |
| Low Metabolic Activity | Low nih.gov | Oxidizing mdpi.com | Minimal reduction of dye (No/minor color change) nih.gov |
| Apoptosis/Necrosis | Depleted | Oxidizing | No significant reduction of dye |
Iii. Advanced Research Methodologies and Biomedical Applications of Neutral Violet
Cell Viability and Cytotoxicity Assessment Utilizing Neutral Violet
The assessment of cell viability and cytotoxicity is fundamental in toxicology and drug discovery. This compound-based assays provide a quantitative measure of viable cells in a culture. researchgate.net
Principles and Applications of the Neutral Red Uptake (NRU) Assay
The Neutral Red Uptake (NRU) assay is a widely used cytotoxicity test with numerous biomedical and environmental applications. re-place.be It is a cell survival and viability chemosensitivity assay based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red (a common name for this compound). re-place.bebiorxiv.org This weakly cationic dye can penetrate cell membranes through non-ionic passive diffusion and accumulates in the lysosomes. re-place.bere-place.be
The uptake of this compound depends on the cell's capacity to maintain pH gradients through ATP production. re-place.be Inside the acidic environment of the lysosomes, the dye becomes charged and is retained. re-place.beresearchgate.net Damaged or dead cells have compromised membrane integrity and are unable to retain the dye. re-place.bequalitybiological.com Consequently, the amount of dye retained is directly proportional to the number of viable cells. re-place.be After an incubation period, the dye is extracted from the viable cells, and the absorbance is measured spectrophotometrically to provide a quantitative estimation of cell viability. researchgate.netre-place.be
The NRU assay is recognized for its simplicity, speed, accuracy, and reproducibility. re-place.besigmaaldrich.com It is also a cost-effective and sensitive method compared to other cytotoxicity tests. researchgate.netre-place.be This assay has been incorporated into regulatory guidelines, such as the OECD test guideline TG 432 for in vitro phototoxicity testing. nih.govnih.gov
A primary application of the NRU assay is the quantification of viable cell populations. researchgate.netre-place.be The amount of this compound absorbed by the cells is directly proportional to the number of viable cells present in the culture. re-place.be This allows researchers to determine the extent of cytotoxicity induced by a test substance by measuring the reduction in dye uptake compared to untreated control cells. nih.goviivs.org The assay can be used to determine the concentration of a substance that causes a 50% decrease in viability (IC50). re-place.beiivs.org The relationship between cell number and absorbance is linear within a certain range, making it a reliable method for counting viable cells. re-place.benih.gov The assay is suitable for both adherent and non-adherent cells and can be used to screen a large number of samples. nih.govabcam.co.jp
The accumulation of this compound within lysosomes makes the NRU assay a sensitive indicator of lysosomal integrity and function. re-place.be Healthy lysosomes maintain an acidic internal pH, which is essential for trapping the protonated dye. ontosight.ai A compromised lysosomal membrane will leak the dye into the cytosol, indicating cellular stress or damage. Therefore, a decrease in this compound retention can signify lysosomal destabilization, which is an early marker of cellular injury. ontosight.ainih.gov The Neutral Red Retention Time (NRRT) assay specifically measures the stability of lysosomes by assessing how long they can retain the dye. ontosight.ainih.gov
Quantification of Viable Cell Populations.
Comparative Evaluation of this compound-Based Assays with Other Cytotoxicity Methods (e.g., MTT, Crystal Violet Staining)
The NRU assay is often compared with other common cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and Crystal Violet staining.
NRU vs. MTT: The NRU assay and the MTT assay both measure cell viability, but they do so through different mechanisms. The NRU assay is based on the uptake of dye into the lysosomes of viable cells, while the MTT assay relies on the metabolic activity of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan (B1609692) product. biorxiv.orgresearchgate.net Several studies have reported that the NRU assay is more sensitive than the MTT assay, particularly for longer exposure times. biorxiv.orgresearchgate.net The NRU assay is also generally less prone to interference from test compounds. researchgate.net However, the MTT assay may be more sensitive in detecting early toxicity in some cell lines. researchgate.net
NRU vs. Crystal Violet Staining: Crystal Violet is a dye that binds to proteins and DNA of adherent cells. scirp.orgmedchemexpress.com In this assay, non-viable cells detach from the culture plate, leading to reduced staining. scirp.org A key difference is that the NRU assay specifically measures viable cells, whereas Crystal Violet staining quantifies the total number of adherent cells, which may include non-viable ones. ipfdd.de It is possible to perform both the NRU and Crystal Violet assays on the same cells consecutively to gain more comprehensive data on cell viability and cell number. capes.gov.brnih.gov
Table 1: Comparison of Cytotoxicity Assays
| Feature | Neutral Red Uptake (NRU) Assay | MTT Assay | Crystal Violet Staining |
|---|---|---|---|
| Principle | Uptake and retention of dye in lysosomes of viable cells. re-place.bere-place.be | Mitochondrial dehydrogenase activity in viable cells. researchgate.net | Staining of proteins and DNA in adherent cells. scirp.org |
| Endpoint | Lysosomal integrity. re-place.be | Metabolic activity. researchgate.net | Cell adhesion and number. scirp.org |
| Sensitivity | Generally considered more sensitive than MTT. biorxiv.orgresearchgate.net | Can be more sensitive for early toxicity in some cases. researchgate.net | Measures total adherent cells, may not distinguish viable/non-viable. ipfdd.de |
| Interference | Less interference from colored or reducing compounds. re-place.beresearchgate.net | Can be affected by compounds that alter mitochondrial function or have reducing properties. researchgate.net | Less prone to chemical interference. |
| Advantages | Simple, rapid, reproducible, and cost-effective. re-place.besigmaaldrich.com | Homogeneous assay format available. researchgate.net | Simple and inexpensive. |
| Limitations | Can be affected by compounds that alter lysosomal pH. ipfdd.de | Can be influenced by changes in cellular metabolism not related to viability. biorxiv.org | Primarily for adherent cells; may not reflect viability accurately. ipfdd.de |
Investigation of In Vitro Toxicological Mechanisms
The NRU assay is a valuable tool for investigating the in vitro toxicological mechanisms of various substances. re-place.benih.gov Because the assay specifically targets lysosomal function, it can provide insights into whether a xenobiotic compound exerts its toxic effects by disrupting this particular organelle. ipfdd.deeuropa.eu A reduction in this compound uptake can indicate damage to the cell surface or lysosomal membranes. re-place.be By comparing the results of the NRU assay with other cytotoxicity tests that measure different cellular functions (like mitochondrial activity with the MTT assay), researchers can begin to elucidate the specific pathways of toxicity. researchgate.net This method is widely used in basic and applied research for the detection of toxic compounds. re-place.be
Application in Cell Density and Adhesion Studies
The NRU assay can be effectively used to determine cell density in culture. nih.govabcam.co.jp The direct proportionality between the number of viable cells and the optical density of the extracted dye allows for the quantification of cell proliferation or inhibition. nih.gov This makes it a reliable method for studying the effects of hormones, cytokines, and drugs on cell growth. nih.gov
Furthermore, this compound staining has been utilized in studies of cell adhesion. For instance, in research on the cell adhesion molecule DdCAD-1 in Dictyostelium discoideum, Neutral Red was used to stain cells and monitor their sorting and distribution within slugs, providing insights into the role of this molecule in morphogenesis. biologists.com The intensity of staining can differ between cell types, which aids in visualizing and analyzing their spatial organization. biologists.com
Histological and Cytological Applications of this compound
In histology and cytology, stains are essential for visualizing cell structures, tissues, and their components under a microscope. The dyes bind to specific cellular components, providing contrast and highlighting morphological details. Here again, Crystal Violet and Neutral Red are prominent stains in established methods.
Staining the cell nucleus is fundamental for assessing cell number, morphology, and mitotic activity.
Crystal Violet as a Nuclear Stain: Crystal Violet is a cationic dye that effectively stains the nucleus. wikipedia.org It binds to negatively charged molecules within the cell, particularly nucleic acids (DNA and RNA) and certain proteins, imparting a deep violet color. abcam.comtandfonline.com This property makes it valuable for several applications:
Cell Quantification: In cell culture, Crystal Violet is used to stain the nuclei of adherent cells. wikipedia.org The dye intercalates with DNA, and the amount of extracted dye is proportional to the amount of DNA, which in turn corresponds to the cell number. wikipedia.org Kits containing Crystal Violet are available for this purpose, often including a detergent to lyse the cell membrane, allowing the dye to access the nucleus. escobioeng.com
Histological Staining: It is used as a nuclear stain in the preparation of tissue sections for light microscopy, revealing nuclear details. wikipedia.orgbiomedpress.org
Bacterial Nuclei: A Crystal Violet nuclear stain has been developed and compared with other techniques, like the acid Giemsa stain, for studying bacterial nuclei, with research suggesting it stains protein components of the nucleus. tandfonline.comtandfonline.com
Beyond nuclear staining, various dyes are used to visualize different tissue components for analysis by light microscopy.
Crystal Violet: This dye is used as a general tissue stain in the preparation of light microscopy sections, helping to differentiate cellular structures. wikipedia.org It is a key component in Gram staining, which can also be applied to tissue sections to identify bacteria within the tissue. nih.gov
Neutral Red: This dye is used as a vital stain, meaning it can be applied to living cells without immediately killing them. wikipedia.org In histology, it is used to stain lysosomes red and can serve as a counterstain in combination with other dyes. wikipedia.orgebi.ac.uk It is also used to stain Nissl granules in neurons and the Golgi apparatus. wikipedia.orgebi.ac.uk In combination with Janus Green B, it is used for the supravital staining of blood and embryonic tissues. wikipedia.orgebi.ac.uk
Table 2: Summary of Staining Applications
| Dye | Application Area | Specific Use | Target Structure / Principle | Result |
|---|---|---|---|---|
| Crystal Violet | Microbiology (Gram Stain) | Primary Stain | Binds to peptidoglycan in bacterial cell walls. abcam.com | Stains all bacteria purple initially; retained by Gram-positive cells. geneseo.edu |
| Cell Biology | Nuclear Stain / Cell Quantification | Intercalates with DNA, allowing for colorimetric quantification. wikipedia.org | Stains nuclei purple for counting. escobioeng.com | |
| Histology | Tissue Stain | Binds to acidic components like nucleic acids. abcam.comtandfonline.com | Stains nuclei and other structures purple. wikipedia.org | |
| Neutral Red | Microbiology (VRBA) | pH Indicator | Changes color based on pH from acid production. himedialabs.comcobio.dk | Colonies appear red/pink if lactose (B1674315) is fermented (acidic). |
| Microbiology (Gram Stain) | Counterstain (alternative) | Stains decolorized Gram-negative cells. nih.govasm.org | Stains Gram-negative bacteria red/pink. nih.gov | |
| Histology / Cytology | Vital Stain / Counterstain | Accumulates in lysosomes of living cells. wikipedia.orgebi.ac.uk | Stains lysosomes and Nissl bodies red. wikipedia.org |
Application in Tissue Section Analysis for Light Microscopy.
Emerging Biotechnological and Analytical Applications of this compound
Beyond its traditional use in cellular staining, this compound is finding applications in various biotechnological and analytical research areas. Its chemical properties make it suitable for a range of advanced methodologies.
This compound, also known as Neutral Red, functions as a pH indicator, exhibiting a distinct color change from red to yellow in the pH range of 6.8 to 8.0. libretexts.orgsaudijournals.comscrippslabs.com This property allows for the visual determination of pH in solutions within this specific range. saudijournals.com The color transition is a result of structural changes in the dye molecule in response to varying hydrogen ion concentrations. vedantu.com In controlled research environments, this characteristic is harnessed for applications such as monitoring the pH of cell culture media or other biological solutions where maintaining a specific pH is critical.
Table 1: pH Indicator Properties of this compound
| Indicator | Low pH Color | Transition pH Range | High pH Color |
| This compound (Neutral Red) | Red | 6.8 - 8.0 | Yellow |
This table summarizes the pH-dependent color changes of this compound. libretexts.orgsaudijournals.comscrippslabs.com
In the field of electrophoresis, which separates macromolecules like proteins and nucleic acids based on their size and charge, dyes are essential for visualizing the separated molecules. researchgate.netbio-rad.com this compound, referred to as Neutral Red in some contexts, has been identified as a positively charged dye that can be used in electrophoresis sample loading solutions. google.com The use of positively charged or neutral dyes is advantageous as it can prevent interference with the migration of negatively charged biomolecules like DNA and proteins towards the positive electrode. google.com While other dyes like Crystal Violet are also used for this purpose, this compound offers an alternative for specific applications. google.com The technique involves incorporating the dye into the sample before loading it onto the gel, allowing for the tracking of the sample's movement during electrophoresis. bio-rad.com
The development of novel biosensing platforms is a rapidly advancing area of research, with applications in detecting a wide range of biological and chemical substances. researchgate.net this compound has been investigated as a component in the fabrication of these sensors. For instance, research has shown its use in creating amperometric biosensors for determining substances like glucose. mdpi.com In these applications, electropolymerized this compound can be part of a hybrid nanocomposite material that immobilizes enzymes. mdpi.com These biosensors can exhibit high sensitivity and are being explored for various analytical purposes. mdpi.com A study demonstrated that a biosensor for glucose, lactate, ethanol, and starch utilized a redox gel based on Neutral Red combined with single-walled carbon nanotubes for enzyme immobilization. mdpi.com This platform showed promise for controlling biotechnological processes. mdpi.com
Advanced drug delivery systems aim to enhance the therapeutic efficacy of drugs by improving their delivery to specific targets within the body. mdpi.comresearchgate.net While direct research on this compound as a primary component in advanced drug delivery systems is limited in the provided search results, the principles of using molecular transporters and nanoparticles are relevant. stanford.edujddtonline.info These systems often utilize materials that can encapsulate or conjugate with therapeutic agents to facilitate their transport across cellular membranes. stanford.edunih.gov The development of such systems involves considerations of biocompatibility, stability, and controlled release of the active agent. researchgate.netmdpi.com The characteristics of dyes and other molecules to interact with cellular components are foundational to the design of targeted drug delivery vehicles. nih.gov
Iv. Spectroscopic Characterization and Advanced Analytical Methods of Neutral Violet
Electronic Absorption Spectroscopy of Neutral Violet
Electronic absorption spectroscopy, which measures the absorption of light as a function of wavelength, is a fundamental tool for characterizing this compound. wikipedia.orgbspublications.net The resulting spectrum reveals information about the electronic transitions within the molecule. bspublications.net
The color of this compound solutions can change depending on the solvent, a phenomenon known as solvatochromism. oxfordstudent.comresearchgate.net This occurs because different solvents can stabilize the ground and excited electronic states of the dye molecule to varying degrees, which in turn alters the energy gap between these states and, consequently, the wavelength of maximum absorption (λmax). researchgate.netresearchgate.net
The absorption spectrum of this compound is influenced by both non-specific interactions (like dipole-dipole forces) and specific interactions (like hydrogen bonding) with solvent molecules. researchgate.netajrsp.com In non-hydrogen-bond-donating solvents, solvation primarily occurs through dipole-dipole interactions, while in hydrogen-bond-donating solvents, hydrogen bonding plays a more significant role. researchgate.net
Studies on similar triarylmethane dyes, such as Crystal Violet and Malachite Green, have shown that the polarity and hydrogen-bonding ability of the solvent can cause significant shifts in the absorption bands. For instance, increasing solvent polarity and hydrogen-bond donor (HBD) ability can lead to a bathochromic shift (a shift to longer wavelengths) of the main absorption band. mdpi.com In some cases, the presence of specific interactions, like hydrogen bonding, can induce changes in the molecule's symmetry, affecting the shape and position of the absorption bands. scielo.br
The intensity of the absorption bands can also be modulated by the solvent. For example, in a study of Aniline Violet, the absorption intensity was highest in the polar aprotic solvent DMSO and lowest in the polar protic solvent methanol, which was attributed to solvent-solute interactions like hydrogen bonding. researchgate.net
The following table summarizes the solvatochromic behavior of a related triarylmethane dye, Rosolic Acid, which provides insight into the types of shifts that can be expected for this compound.
Table 1: Solvatochromic Data for Rosolic Acid in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax) (nm) |
|---|---|---|
| Acetonitrile (MeCN) | 37.50 | 418 |
| Dimethylsulfoxide (DMSO) | 46.68 | 444 |
Data sourced from a study on Rosolic Acid, a structurally related triarylmethane dye. scielo.br
This compound can exist in different forms, including charged species (cations) and isomers, which can be identified by their unique absorption spectra. researchgate.netresearchgate.net For example, the protonation of a dye molecule can lead to significant changes in its electronic structure and, consequently, its absorption spectrum. researchgate.net
The formation of radical cations, which are molecules that have lost an electron, can be monitored using UV-Vis spectroscopy. These radical species often have distinct absorption bands at different wavelengths compared to their neutral precursors. rsc.org For instance, the oxidation of bis thermofisher.combenzothieno thermofisher.comresearchgate.netthiazine isomers resulted in the formation of deeply colored radical cations with intense and broadened absorption bands in the visible region. rsc.org Similarly, studies on tyrosine have identified distinct infrared vibrational markers for its cationic and neutral radical forms. nih.govresearchgate.net
Isomeric forms of a molecule can also be distinguished by their absorption spectra. bspublications.net For example, cis and trans isomers of alkenes absorb at different wavelengths. bspublications.net In the case of more complex molecules, different isomers can exhibit varied absorption maxima due to differences in their conjugation systems and molecular conformations. researchgate.net
Table 2: Absorption Maxima of Nonalternant Isomers Before and After Protonation
| Isomer | λmax (neutral) (nm) | λmax (protonated) (nm) |
|---|---|---|
| DBA | 400 | 672 |
| BDA2 | 405 | 680 |
| NDA | 472 | 748 |
Data from a study on nonalternant isomers, demonstrating the significant bathochromic shift upon protonation. researchgate.net
Absorption spectroscopy is a powerful tool for studying the kinetics of chemical reactions involving this compound. thermofisher.comuakron.edu By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. thermofisher.comresearchgate.net This is based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species. wikipedia.orguakron.edu
A classic example is the study of the hydrolysis of Crystal Violet in the presence of hydroxide (B78521) ions. thermofisher.comscribd.com As the reaction proceeds, the concentration of the colored Crystal Violet decreases, leading to a corresponding decrease in its absorbance at its λmax (around 590 nm). thermofisher.comuakron.edu By plotting the absorbance (or concentration) versus time, the order of the reaction and the rate constant can be determined. thermofisher.com This method can also be used to investigate the effect of factors like temperature and reactant concentrations on the reaction rate. thermofisher.comresearchgate.net
The data obtained from such kinetic experiments can be analyzed graphically to determine the reaction order (zeroth, first, or second order) by plotting concentration, the natural log of the concentration, or the inverse of the concentration against time and identifying which plot yields a straight line. thermofisher.com
Spectroscopic Identification of Charged States and Isomeric Forms.
Fluorescence Spectroscopy of this compound
Fluorescence spectroscopy provides complementary information to absorption spectroscopy by measuring the light emitted from a substance after it has absorbed light. This technique is particularly useful for studying the excited state of this compound and its interactions with its environment.
The fluorescence intensity of this compound can be either enhanced or quenched (decreased) through various mechanisms.
Fluorescence Enhancement can occur through several processes. For example, the restriction of intramolecular rotation in some dye molecules can lead to a significant increase in fluorescence quantum yield. acs.org The formation of inclusion complexes, for instance with cyclodextrins, can also enhance fluorescence by shielding the fluorophore from quenchers or by altering its electronic properties. researchgate.net In some cases, protonation can suppress a non-radiative decay pathway known as photoinduced electron transfer (PET), leading to a dramatic enhancement of fluorescence. researchgate.net
Fluorescence Quenching refers to any process that decreases the fluorescence intensity of a substance. wikipedia.orgresearchgate.net Common quenching mechanisms include:
Collisional (Dynamic) Quenching: This occurs when the excited fluorophore collides with another molecule (the quencher) in the solution, leading to non-radiative de-excitation. wikipedia.orgcdnsciencepub.com
Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. wikipedia.org
Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer process from an excited donor fluorophore to an acceptor molecule. wikipedia.org
Electron Transfer: Quenching can occur via electron transfer from the excited fluorophore to a quencher molecule. msu.edu
The presence of certain ions, such as chloride or iodide, or molecules like molecular oxygen, can act as effective quenchers. wikipedia.org
Fluorescent probes are valuable tools for measuring the micropolarity of biological systems, such as cell membranes and proteins. nih.govresearchgate.netresearchgate.net The fluorescence properties of certain dyes, including their emission wavelength and quantum yield, are highly sensitive to the polarity of their microenvironment. nih.gov
Neutral Red, a dye with structural similarities to this compound, has been used to study the microenvironment of lysosomes in living cells. nih.gov The fluorescence of Neutral Red is primarily emitted from a locally excited state in low-polarity environments, while in high-polarity environments, it originates from a charge transfer state. nih.gov This results in a significant shift in the fluorescence maximum, from 540 nm in dioxane to 637 nm in water. nih.gov
By observing the fluorescence spectrum of a probe like this compound within a biological system, researchers can gain insights into the local polarity of specific organelles or binding sites. researchgate.net For instance, a shift in the emission wavelength to longer wavelengths (a red shift) typically indicates an increase in the polarity of the microenvironment. researchgate.net This technique allows for the non-invasive, real-time monitoring of polarity changes associated with various physiological and pathological processes. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Aniline Violet |
| BDA1 |
| BDA2 |
| bis thermofisher.combenzothieno thermofisher.comresearchgate.netthiazine |
| Crystal Violet |
| DBA |
| Malachite Green |
| NDA |
| Neutral Red |
| Rosolic Acid |
Mechanisms of Fluorescence Enhancement and Quenching.
Resonance Rayleigh Scattering (RRS) Spectroscopy for this compound Interactions
Resonance Rayleigh Scattering (RRS) spectroscopy has emerged as a highly sensitive technique for investigating the interactions of dyes like this compound with various substrates. This method relies on the principle that when a chromophore, such as a dye molecule, binds to or forms a complex with a macromolecule or nanoparticle, the resulting aggregation leads to a significant enhancement of the Rayleigh scattering intensity. researchgate.netresearchgate.net The RRS spectrum, obtained by synchronously scanning the excitation and emission monochromators of a standard spectrofluorometer (with Δλ = 0 nm), is particularly sensitive to changes in the size and aggregation state of the scattering particles. researchgate.net
The interaction between dyes and biomolecules can be effectively characterized using RRS spectroscopy. The binding of a dye to a biological macromolecule, such as a nucleic acid or a protein, often results in the formation of a supramolecular complex. This complex formation alters the electronic absorption characteristics of the dye and, more dramatically, enhances the RRS signal due to the increased particle volume and altered scattering properties.
Research on analogous triphenylmethane (B1682552) dyes, such as Methyl Violet, demonstrates this principle effectively. A study on the interaction between Methyl Violet and nucleic acids revealed a significant enhancement of the RRS signal upon their binding. nih.gov This enhancement is attributed to the formation of a dye-nucleic acid complex, which acts as a larger scattering particle compared to the individual dye molecules. nih.gov The intensity of the enhanced RRS signal is directly proportional to the concentration of the nucleic acid, allowing for the quantitative analysis of the biomolecule. nih.gov This approach provides a sensitive tool for studying the binding dynamics and stoichiometry of dye-biomolecule interactions in aqueous solutions. researchgate.net
Key findings from studies on similar dye-biomolecule systems are summarized below:
| Parameter | Observation | Significance |
| RRS Signal | Significant enhancement upon binding of the dye to the biomolecule. nih.gov | Indicates the formation of a larger supramolecular complex. |
| Sensitivity | Allows for reliable quantitation of nucleic acids at concentrations as low as 100 ng/ml. nih.gov | Demonstrates the high sensitivity of RRS for detecting biomolecular interactions. |
| Reaction Time | Rapid reaction, typically completed in under 5 minutes. nih.gov | Highlights the method's suitability for quick assays. |
| Interference | Minimal interference from components like proteins and nucleosides. nih.gov | Shows good selectivity for the target biomolecule. |
The pronounced signal enhancement in RRS upon complex formation makes it an excellent foundation for developing highly sensitive analytical methods for trace detection. While a dye like this compound can be the analyte, it is often used as a probe in systems designed to detect other substances, such as metal ions. researchgate.netejournal.by In such a system, the analyte (e.g., a metal ion) reacts with a specific ligand to form a complex, which then interacts with the dye (e.g., Crystal Violet, a related triphenylmethane dye) to form a larger ternary ion-association complex. ejournal.byejournal.by This aggregation leads to a dramatic increase in RRS intensity, which can be correlated to the concentration of the trace analyte. frontiersin.orgnih.gov
For instance, a method was developed for the trace detection of lead(II) ions using a xylenol orange-crystal violet system. ejournal.byejournal.by In this reaction, Pb(II) first forms a chelate with xylenol orange, and this anionic complex then associates with the cationic Crystal Violet dye, resulting in a ternary complex with a significantly enhanced RRS signal. ejournal.byejournal.by The linear relationship between the RRS intensity and the analyte concentration forms the basis for quantification. ejournal.by These methods are noted for their high sensitivity, often reaching detection limits in the nanogram per milliliter (ng/mL) range, simplicity, and rapid response. researchgate.netresearchgate.net
The table below outlines the principles of a representative RRS-based analytical method.
| Component | Role | RRS Signal Effect |
| Analyte (e.g., Metal Ion) | The substance to be quantified. ejournal.by | Triggers the formation of the scattering complex. |
| Ligand (e.g., Xylenol Orange) | Binds to the analyte to form an initial complex. ejournal.by | Primes the complex for association with the dye. |
| Probe (e.g., Crystal Violet) | Associates with the analyte-ligand complex. ejournal.byejournal.by | Forms a large, aggregated particle that strongly enhances RRS intensity. |
| Surfactant (optional) | Can be used to stabilize the complex and further enhance the signal. researchgate.net | Increases sensitivity and stability of the measurement. |
Characterization of Complex Formation with Biomolecules.
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) in Neutral Systems
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for elucidating the molecular structure and dynamics of compounds in various environments. For understanding the behavior of a neutral dye like this compound in aqueous solutions, advanced gas-phase spectroscopic techniques applied to neutral hydrated clusters are especially relevant.
Understanding the behavior of a dye in a neutral aqueous environment begins with a microscopic picture of its interaction with individual water molecules. Size-specific IR spectroscopy of neutral hydrated clusters provides this fundamental insight. dicp.ac.cnnih.gov These experiments are challenging because neutral clusters are difficult to select by size and detect. researchgate.net A common approach involves combining molecular beam expansion, which cools the molecules to low temperatures, with IR-UV double-resonance spectroscopy. acs.orgnih.gov
In this technique, a tunable IR laser excites the vibrational modes of a specific-sized, neutral, dye-water cluster. dicp.ac.cn A subsequent UV laser then ionizes the molecule, and the resulting ion is detected by a mass spectrometer. acs.org When the IR laser is resonant with a vibrational transition of the cluster, the population of the ground state is depleted, leading to a dip in the ion signal. acs.orgnih.gov This "ion dip" spectrum provides a conformer-selective vibrational spectrum of the neutral cluster.
By comparing the experimental IR spectra with quantum-chemical calculations, the precise structure of the hydrated cluster can be determined. researchgate.net This includes identifying the specific sites on the dye molecule where water molecules bind and the nature of the hydrogen-bonding network. dicp.ac.cnosu.edu For example, studies on hydrated clusters of other neutral molecules have identified intermolecular vibrational modes corresponding to the wagging and librational motions of the bridging water molecules, providing direct evidence of the hydrogen bond structure. acs.org This knowledge is crucial for understanding how the dye is solvated in a bulk aqueous environment and how this solvation shell influences its spectroscopic and chemical properties. temple.edu
| Spectroscopic Technique | Information Obtained | Relevance to this compound |
| IR-UV Ion Dip Spectroscopy | Conformer-selective vibrational spectra of neutral, isolated, hydrated clusters. acs.orgnih.gov | Elucidates the primary hydration sites and initial hydrogen-bonding network around the dye molecule. |
| VUV-FEL based IR Spectroscopy | Size-specific IR spectra of neutral clusters without requiring a UV chromophore for ionization. dicp.ac.cnnih.gov | Allows for the study of a broader range of molecules and their hydrated clusters with high precision. |
| Quantum Chemical Calculations | Theoretical vibrational frequencies and structures of different cluster isomers. researchgate.net | Essential for assigning experimental spectra and confirming the geometric structure of the dye-water complexes. |
V. Theoretical and Computational Frameworks for Neutral Violet Research
Quantum Chemical Modeling of Neutral Violet's Electronic Structure and Reactivity
Quantum chemical modeling is a cornerstone for understanding the fundamental properties of this compound. Methods rooted in quantum mechanics, particularly Density Functional Theory (DFT), are employed to elucidate the molecule's electronic structure and predict its reactivity. jetjournal.orgaip.org
At the heart of these investigations are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. vaia.com For dye molecules like this compound, this gap determines their color, as it corresponds to the energy of light absorbed for electronic transitions. jackwestin.comlibretexts.org A smaller HOMO-LUMO gap generally means the molecule absorbs longer wavelengths of light (towards the red end of the spectrum), while a larger gap corresponds to absorption of shorter, higher-energy wavelengths (towards the violet end). vaia.comjackwestin.com
Key global reactivity descriptors derived from the HOMO and LUMO energies can be calculated to quantify the molecule's stability and reactivity. These descriptors provide a theoretical basis for understanding the dye's behavior in various chemical environments.
Table 1: Key Quantum Chemical Reactivity Descriptors
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. aimspress.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |
| Electronegativity (χ) | -μ | Measures the power of an atom or group to attract electrons. |
| Global Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic nature of a molecule. |
This table outlines the fundamental descriptors used in quantum chemical analysis to predict the reactivity of molecules like this compound. The formulas are based on the energies of the Frontier Molecular Orbitals (HOMO and LUMO).
Quantum chemical studies on Crystal Violet have shown that its reactivity and color are influenced by subtle structural changes and interactions with its environment, such as solvent molecules or counterions. researchgate.net These computational models can simulate such effects, providing a detailed picture of the dye's behavior that is often inaccessible through experiments alone.
Computational Simulations of Dye-Biomolecule Binding Dynamics
Understanding how this compound interacts with biomolecules such as DNA, RNA, and proteins is crucial for many of its applications. Computational simulations, particularly molecular docking and molecular dynamics (MD), are powerful tools for investigating these binding events at an atomic level. nih.govnih.gov
Molecular Docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., a protein or DNA). nih.govnih.gov The process involves sampling a vast number of possible conformations and scoring them based on their binding energy. This method can identify potential binding sites on a biomolecule and suggest the most stable binding mode. For instance, docking studies on related dyes have revealed specific interactions, such as intercalation into the DNA double helix or binding within the minor or major grooves. nih.gov These studies often highlight the importance of hydrogen bonds and hydrophobic interactions in stabilizing the dye-biomolecule complex. nih.gov
Molecular Dynamics (MD) Simulations take this analysis a step further by simulating the movement of every atom in the system over time. oup.comresearchgate.net Starting from a docked pose, an MD simulation can reveal the stability of the complex and the dynamic changes that occur during the binding process. nih.gov These simulations provide detailed insights into the conformational flexibility of both the dye and the biomolecule, the role of solvent (water) molecules, and the energetic landscape of the interaction. jbiochemtech.comoup.com For example, MD simulations can show how a DNA structure might bend or unwind to accommodate the binding of a dye molecule. nih.gov
Table 2: Common Binding Modes and Interactions for Dyes with Biomolecules
| Binding Mode | Target Biomolecule | Key Interactions | Computational Method |
| Intercalation | DNA, RNA | π-π stacking between the dye's planar rings and nucleic acid base pairs. | Molecular Docking, MD Simulations |
| Groove Binding | DNA, RNA | Van der Waals forces, hydrogen bonds, and electrostatic interactions with the walls of the major or minor groove. | Molecular Docking, MD Simulations |
| Surface Binding | Proteins, DNA | Electrostatic interactions, hydrogen bonds, and hydrophobic interactions with the biomolecular surface. | Molecular Docking, MD Simulations |
| Active Site Inhibition | Enzymes (Proteins) | Specific hydrogen bonds and hydrophobic contacts within the enzyme's catalytic pocket. | Molecular Docking, MD Simulations |
This interactive table summarizes the primary ways molecules like this compound are predicted to interact with biological macromolecules, the forces driving these interactions, and the computational tools used to study them.
Simulations of complexes involving Crystal Violet and other dyes have successfully elucidated their binding mechanisms with targets like DNA and various proteins, providing a strong precedent for applying these methods to this compound. nih.govmdpi.com
In Silico Approaches to Cellular Uptake and Intracellular Fate Prediction
For this compound to be effective in biological applications, it must be able to enter cells and reach its target location. In silico methods, especially Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the cellular uptake and subsequent intracellular distribution of small molecules like this compound. researchgate.netnih.gov
QSAR modeling is a computational technique that correlates the physicochemical properties of a molecule, expressed as numerical descriptors, with its biological activity or property, such as cell permeability. nih.gov These models are built using data from a set of known compounds and can then be used to predict the behavior of new or untested molecules. nih.gov
Key molecular descriptors that influence a molecule's ability to cross the lipid bilayer of a cell membrane include:
Lipophilicity (logP): A measure of how well a compound dissolves in fats, oils, and lipids. Higher lipophilicity often correlates with better membrane permeability, up to a certain point.
Molecular Weight (MW): Larger molecules generally diffuse more slowly across membranes.
Polar Surface Area (PSA): The surface area of a molecule contributed by polar atoms (usually oxygen and nitrogen). A lower PSA is often associated with better cell uptake.
Charge (pKa): The ionization state of a molecule at physiological pH (around 7.4) is critical. Neutral molecules tend to cross membranes more easily than charged ones. mdpi.comrsc.org
Once inside the cell, QSAR and other in silico models can help predict the molecule's final destination, or subcellular localization. frontiersin.orgresearchgate.net Different organelles have distinct physicochemical environments. For example, lysosomes are acidic, which can trap basic compounds, while mitochondria have a significant membrane potential that can attract cationic molecules. By analyzing the properties of this compound, these models can predict its likelihood of accumulating in the nucleus, mitochondria, lysosomes, or other compartments. researchgate.netnih.gov Generic models based on nanoparticle properties and cell characteristics have also been developed to predict cellular uptake, providing a framework that could be adapted for dye molecules. researchgate.netru.nl
Kinetic and Thermodynamic Modeling of this compound Interactions
Kinetic and thermodynamic modeling provides a quantitative understanding of the rate and feasibility of this compound's interactions, such as binding to a substrate or a biomolecule. These models are frequently applied in studies of dye adsorption, which serves as a good proxy for other binding phenomena. pcbiochemres.comnih.gov
Kinetic Models describe the rate at which an interaction reaches equilibrium. Common models used for dye adsorption studies include:
Pseudo-First-Order Model: Assumes the rate of binding is proportional to the number of available binding sites.
Pseudo-Second-Order Model: Assumes the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons. cambridge.orgmdpi.com This model is often found to best describe the kinetics of Crystal Violet adsorption. nih.govresearchgate.netresearchgate.net
Intra-particle Diffusion Model: Used to determine if the diffusion of the dye within the pores of the adsorbent is the rate-limiting step. pcbiochemres.com
Thermodynamic Isotherm Models describe the equilibrium state of the interaction at a constant temperature. They relate the amount of dye bound to a surface to its concentration in the solution. Key models include:
Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. nih.govcambridge.org
Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface. mdpi.comresearchgate.net
Temkin Isotherm: Considers the effect of indirect adsorbate-adsorbate interactions on the heat of adsorption. pcbiochemres.comresearchgate.net
By fitting experimental data to these models, researchers can determine key parameters like rate constants and maximum adsorption capacities.
Thermodynamic Parameters are calculated to determine the spontaneity and nature of the binding process. These include:
Gibbs Free Energy Change (ΔG°): Indicates the spontaneity of the process. A negative value signifies a spontaneous interaction. cambridge.orgresearchgate.net
Enthalpy Change (ΔH°): Reveals whether the process is exothermic (releases heat, negative ΔH°) or endothermic (absorbs heat, positive ΔH°). nih.govresearchgate.net
Entropy Change (ΔS°): Describes the change in randomness or disorder at the solid-liquid interface during the interaction. nih.govresearchgate.net
These parameters are typically determined by conducting experiments at different temperatures and analyzing the results using the van 't Hoff equation. jbiochemtech.com Studies on the related dye Crystal Violet have shown that its adsorption can be either exothermic or endothermic and is generally spontaneous, providing a valuable reference for what might be expected for this compound. nih.govcambridge.orgresearchgate.netresearchgate.net
Table 3: Common Kinetic and Thermodynamic Models for Dye Interactions
| Model Type | Model Name | Key Assumption/Description |
| Kinetic | Pseudo-First-Order | Rate is limited by the number of available binding sites. |
| Kinetic | Pseudo-Second-Order | Rate is limited by the chemical adsorption (chemisorption) process. nih.gov |
| Thermodynamic | Langmuir Isotherm | Monolayer adsorption on a homogeneous surface. cambridge.org |
| Thermodynamic | Freundlich Isotherm | Multilayer adsorption on a heterogeneous surface. mdpi.com |
This interactive table outlines the most common models used to analyze the rate (kinetics) and equilibrium (thermodynamics) of dye interactions with surfaces and biomolecules.
Vi. Environmental and Toxicological Dimensions of Neutral Violet Research
Remediation and Adsorption Studies of Neutral Violet in Aqueous Systems
The removal of synthetic dyes from wastewater is a critical environmental concern. Adsorption is a widely studied, effective, and low-cost method for this purpose. rsc.orgd-nb.info The efficiency of adsorption is heavily dependent on the chemical nature of both the dye (adsorbate) and the removal agent (adsorbent), particularly the electrostatic and chemical interactions between them.
The removal efficiency of violet dyes from aqueous solutions is significantly influenced by the dye's molecular charge. Cationic dyes, such as Crystal Violet, are often removed with high efficiency due to strong electrostatic attraction to negatively charged adsorbent surfaces. nih.govukwms.ac.id In contrast, neutral dye molecules lack this strong electrostatic driving force, which can result in lower adsorption efficiency on many common adsorbents.
Research comparing the adsorption of charged and neutral molecules has shown that electrostatic interaction can be the primary driving force for adsorption. nih.gov For instance, studies on Gentian Violet have indicated that its cationic form is adsorbed more strongly by soil and sediment than its neutral counterpart. iarc.frnih.gov The removal of a this compound dye, therefore, relies more heavily on other mechanisms:
Hydrophobic Interactions: Repulsion from the aqueous phase can drive neutral, non-polar dye molecules to adsorb onto the surface of an adsorbent. researchgate.net
Hydrogen Bonding: The presence of hydrogen bond donor or acceptor groups on both the dye and adsorbent can facilitate adsorption. researchgate.net
π-π Stacking: Aromatic rings in the dye molecule can interact with aromatic structures on the adsorbent surface (e.g., activated carbon). researchgate.net
The pH of the wastewater plays a crucial role. While many studies report optimal removal of violet dyes at neutral or slightly alkaline pH, this is often because the adsorbent surface becomes more negatively charged, enhancing the uptake of cationic dyes. ukwms.ac.idwisdomlib.orgpcbiochemres.com For a neutral dye, pH has less effect on electrostatic attraction but can influence the adsorbent's surface chemistry or the dye's stability. In the case of Crystal Violet, it can be converted to a neutral carbinol base form in alkaline solutions, which would then adsorb via non-electrostatic mechanisms. wikipedia.org
To understand the adsorption process, researchers analyze kinetics (adsorption rate), isotherms (equilibrium distribution of dye), and thermodynamics (spontaneity and heat of adsorption). While data specifically for a compound named "this compound" is scarce, extensive research on Crystal Violet (CV) provides a framework for comparison.
Adsorption Kinetics: Kinetic models describe the rate at which a dye is removed from solution. The pseudo-second-order model often best describes the adsorption of violet dyes, suggesting that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons. cambridge.orgmdpi.comeeer.org
Adsorption Isotherms: Isotherm models describe how the dye molecules distribute between the liquid and solid phases at equilibrium. The Langmuir and Freundlich models are most common.
Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface. It is often a good fit for the adsorption of Crystal Violet, suggesting strong, specific interactions. cambridge.orgmdpi.comredalyc.org
Freundlich Isotherm: Describes adsorption on a heterogeneous surface and is not restricted to a monolayer. This model may be more representative of the adsorption of a neutral dye, where weaker, non-specific forces are more dominant. researchgate.netdeswater.commdpi.com
Thermodynamic Analysis: Thermodynamic parameters (Gibbs free energy ΔG°, enthalpy ΔH°, and entropy ΔS°) indicate the nature of the adsorption process. For Crystal Violet adsorption, studies have reported negative ΔG° values, confirming the spontaneous and feasible nature of the process. The enthalpy change (ΔH°) can be either negative (exothermic) or positive (endothermic), depending on the adsorbent and conditions. researchgate.netnih.govsciencepublishinggroup.com For a neutral dye, the magnitude of these values, particularly ΔH°, may be smaller, reflecting the weaker forces involved in physisorption.
| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |
|---|---|---|---|---|---|
| Kaolinite Clay | 0 to –20 | <80 (Exothermic) | Negative | Spontaneous, Exothermic | cambridge.org |
| Motherwort Biomass | - | -13.87 to -23.15 | -20.89 to -48.55 | Spontaneous, Exothermic | researchgate.net |
| Used Black Tea Leaves | Negative | Positive | Positive | Spontaneous, Endothermic | researchgate.net |
| Date Seeds | - | Positive | - | Spontaneous, Endothermic | nih.gov |
| Ag-Cell-NCMs | -105 to -109 | Negative | Positive | Spontaneous, Exothermic | mdpi.com |
The distinction between the adsorption of charged and neutral dyes is most evident in the dominant interaction forces.
For Cationic Dyes (e.g., Crystal Violet):
Electrostatic Interaction: This is typically the primary driving force. Most adsorbents (clays, biomass, silica) develop a negative surface charge in water, especially at neutral or higher pH, which strongly attracts the positively charged dye cations. ukwms.ac.idresearchgate.net
Chemical Interactions: Hydrogen bonding and complexation can also occur. researchgate.net
For Neutral Dyes (e.g., Disperse Violet 1, neutral form of CV):
Electrostatic Interaction: Largely absent or negligible. Studies have demonstrated that a neutral hydrophobic molecule may not adsorb at all on a surface where a similar cationic molecule adsorbs strongly, highlighting the critical role of charge. nih.gov
Chemical and Physical Interactions: Adsorption is governed by other, often weaker, forces. These include π-π interactions between aromatic rings and hydrophobic interactions that "push" the non-polar dye out of the polar water phase and onto the adsorbent surface. researchgate.net If the molecule has appropriate functional groups, hydrogen bonding can also play a significant role.
Adsorption Kinetics, Isotherms, and Thermodynamic Analysis.
Advanced Toxicological and Genotoxicological Investigations of this compound
The toxicological profiles of synthetic dyes are of significant concern, as many have been found to be harmful to human health and the environment. researchgate.net
Research into the carcinogenicity of violet dyes has focused heavily on Gentian Violet (Crystal Violet), which serves as a critical reference point.
Gentian Violet (Crystal Violet): In contrast, the evidence for Gentian Violet's carcinogenicity is substantial.
IARC Classification: The International Agency for Research on Cancer (IARC) evaluated Gentian Violet and classified it as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals. iarc.frwho.int
Regulatory Findings: The U.S. Food and Drug Administration (FDA) has noted that studies by the National Toxicology Program reported carcinogenic and mutagenic effects of Crystal Violet in rodents, leading to restrictions on its use in animal feed. wikipedia.org In California, Gentian Violet is listed under Proposition 65 as a chemical known to the state to cause cancer. ca.gov
Mutagenicity: Gentian Violet has been shown to be a point mutagen in several strains of Salmonella typhimurium bacteria. researchgate.netnih.gov While its mutagenic activity in mammalian cells is weaker, it is considered a clastogen, meaning it can cause damage to chromosomes. researchgate.netnih.gov This clastogenic activity may be linked to its carcinogenic potential. nih.gov
| Finding | System/Model | Observation | Reference |
|---|---|---|---|
| Carcinogenicity | IARC Classification | Group 2B: Possibly carcinogenic to humans | iarc.frwho.int |
| Carcinogenicity | Rodent Studies (Mice/Rats) | Dose-related increases in tumors at multiple sites (liver, thyroid, clitoral gland) | wikipedia.orgca.gov |
| Gene Mutation | Bacterial Assay (Ames Test) | Positive (mutagenic) in S. typhimurium strains TA97 and TA104 | researchgate.netnih.gov |
| Chromosome Damage | Mammalian Cells (in vitro) | Clastogenic activity (induces chromosome aberrations) | researchgate.netnih.gov |
| DNA Damage | Mouse Lymphocytes (in vitro) | Positive for DNA damage | nih.gov |
The toxicity of a compound is often linked to its metabolic fate. Metabolism can detoxify a substance, but it can also bioactivate it into more reactive and toxic metabolites. nih.govnih.gov
The metabolism of Gentian Violet (GV) has been well-studied and proceeds through both oxidative and reductive pathways. ca.gov
Reductive Metabolism: GV is readily reduced by metabolic processes in fish and mammals to its colorless leuco form, Leucogentian Violet (LCV) or Leucocrystal Violet. wikipedia.org This is a significant pathway, as LCV is not harmless. Studies have shown that the leuco form is also carcinogenic, inducing renal, hepatic, and lung tumors in mice. wikipedia.org The IARC has also evaluated Leucogentian Violet separately from its parent compound. who.int
Oxidative Metabolism: The N-demethylation of GV produces a cascade of metabolites, including pentamethylpararosaniline and various forms of tetramethylpararosaniline. ca.govnih.gov These metabolites have also been found to be mutagenic. ca.gov
Carcinogenic Metabolites: Further metabolism can produce known carcinogens, such as formaldehyde (B43269) and C.I. Basic Red 9. ca.gov
Vii. Future Research Trajectories and Interdisciplinary Outlooks for Neutral Violet
Synergistic Integration with Emerging Analytical Technologies
Neutral Violet's established role as a redox indicator provides a foundation for its integration into more advanced analytical frameworks. wikipedia.org As a compound that changes color at a specific electrode potential, it is well-suited for electrochemical analyses. wikipedia.org Future research is poised to combine this inherent property with emerging technologies to create more sensitive and efficient analytical tools.
One promising avenue is the integration of this compound with nanomaterials. Carbon dots (CDs), for example, are emerging smart materials whose optical properties can be influenced by surrounding molecules, creating synergistic effects for sensing applications. mdpi.com Similarly, nanocomposites, such as those combining metal oxides with carbon-based materials, are being developed for the photocatalytic degradation of organic dyes like Crystal Violet, a compound related to this compound. researchgate.netresearchgate.net Future studies could explore the development of this compound-based nanocomposites, where the dye acts as a target analyte or a functional component in systems designed for environmental remediation or advanced sensing. The interaction between the dye and the nanomaterial could lead to enhanced performance, such as faster degradation rates or more sensitive detection limits. researchgate.net
Furthermore, the development of novel metrics for assessing analytical methods, such as the Violet Innovation Grade Index (VIGI), encourages a focus on innovation in areas like miniaturization, automation, and interdisciplinary application. nih.gov Research on this compound could be guided by such frameworks to ensure its application in truly cutting-edge analytical systems, for instance, by incorporating it into miniaturized, portable devices for on-site analysis. nih.gov The fundamental mechanism often involves a color change, a key feature of this compound. blogspot.com
Advancements in Biosensor Design and Application
The field of biosensors is rapidly advancing, with a focus on creating highly sensitive and specific devices for detecting a wide range of biological molecules and pathogens. nih.govacs.org Biosensors typically combine a biological recognition element with a physicochemical transducer to generate a measurable signal. nih.govacs.org Future research could position this compound as a key component in the transducer system, particularly in optical and electrochemical biosensors.
Many modern biosensors rely on colorimetric detection, where the presence of an analyte induces a visible color change. mdpi.com For example, gold nanoparticle (AuNP)-based biosensors often work on the principle that the aggregation of AuNPs causes the solution color to shift from red to purple or blue. mdpi.commdpi.com Given that this compound is a colored dye with redox properties, it could be used as a signaling agent in such systems. Its interaction with a target molecule could trigger a change in its redox state, leading to a distinct and measurable color change.
Innovations in biosensor design also involve the use of novel materials and structures, such as TiO2 nanotubes and responsive DNA nanostructures. mdpi.comarxiv.org Researchers are designing biosensors with enhanced surface areas and biocompatibility to improve enzyme immobilization and electron transfer rates, which are crucial for performance. mdpi.comarxiv.org this compound could be immobilized on these advanced surfaces, serving as a redox mediator that facilitates signal transduction. For instance, in a glucose biosensor, it could help relay the electrons generated during the enzymatic oxidation of glucose to the electrode surface. arxiv.org DNA nanostructures that change conformation in response to pH, such as the A-motif, are also being used to create colorimetric biosensors. mdpi.com this compound's pH-sensitive properties could be exploited in similar designs for detecting changes in local environments, such as during food spoilage. mdpi.com
Innovative Strategies for Targeted Drug Delivery Utilizing this compound
Targeted drug delivery (TDD) is an advanced approach designed to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor, thereby enhancing efficacy and reducing side effects. researchgate.netjocpr.com This is often achieved by encapsulating drugs within nanocarriers like liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles. researchgate.netmdpi.comwikipedia.org While there is limited direct research on using this compound in TDD, its chemical properties suggest several innovative future strategies.
One potential application is to incorporate this compound into nanocarrier systems as a visualizing or tracking agent. nih.gov Due to its color, it could be co-encapsulated with a colorless therapeutic drug, allowing researchers to visually track the biodistribution of the nanoparticles in preclinical models. This would aid in optimizing the design of the delivery system for maximum accumulation at the target site.
A more advanced strategy would involve modifying this compound to act as a targeting ligand or even as the therapeutic agent itself. Many dyes have been investigated for photodynamic therapy (PDT), where a photosensitizer is administered and then activated by light of a specific wavelength to produce reactive oxygen species that kill cancer cells. Future research could investigate the photosensitive properties of this compound and its potential for use in PDT. If successful, it could be loaded into nanoparticles designed for passive targeting via the enhanced permeability and retention (EPR) effect or for active targeting by attaching antibodies or peptides to the nanoparticle surface that bind to receptors overexpressed on cancer cells. jocpr.commdpi.com Furthermore, stimuli-responsive drug delivery systems, which release their payload in response to specific triggers like pH or temperature, could be designed to include this compound, potentially releasing it in the acidic microenvironment of a tumor. nih.gov
Interdisciplinary Collaborations for Holistic Understanding
The full potential of a compound like this compound can only be unlocked through robust interdisciplinary collaboration. nih.gov Advancing its application from a simple stain or indicator to a component in high-tech systems requires the convergence of expertise from chemistry, biology, materials science, and engineering. utoronto.canih.gov
Chemistry and Biology: Chemists are essential for synthesizing and modifying the structure of this compound to enhance specific properties, such as its solubility, stability, or ability to bind to specific targets. youtube.com Biologists and biomedical researchers are needed to study its interactions with cells and tissues, evaluate its biocompatibility, and test its efficacy in biological systems like cell cultures and in vivo models. nih.gov
Materials Science: The integration of this compound into advanced materials is a key research direction. 4tu.nl Materials scientists can develop novel methods to embed or conjugate the dye with polymers, hydrogels, and nanoparticles to create functional materials for sensors or drug delivery systems. nih.govnih.gov Their work is crucial for controlling the release kinetics of the dye from a carrier or ensuring its stable immobilization on a sensor surface. nih.gov
Engineering and Data Science: Engineers play a critical role in translating these functional materials into practical devices. 4tu.nl This includes the microfabrication of biosensor chips, the design of drug delivery vehicles, and the development of analytical instrumentation. 4tu.nl Increasingly, collaboration with computer scientists is vital for developing algorithms and artificial intelligence (AI) models to analyze the large datasets generated from these systems, predict material properties, and optimize device performance. rub.de
Such collaborations, where researchers from different fields question, integrate insights, and create a comprehensive understanding, are fundamental to solving complex scientific challenges. uu.nllsuhsc.edu The development of this compound into a tool for next-generation applications serves as a prime example of where this synergistic, interdisciplinary approach is not just beneficial, but necessary. nih.gov
Q & A
Q. How should researchers design a meta-analysis to reconcile conflicting data on this compound’s cytotoxicity across cell lines?
- Methodological Answer : Collect primary studies with standardized viability assays (e.g., MTT, CCK-8) and normalize data to control groups. Use PRISMA guidelines for systematic reviews, and apply random-effects models to account for heterogeneity. Sensitivity analyses should address variables like exposure duration and cell culture conditions .
Methodological Best Practices
- Data Presentation : Tabulate results with clear headings (e.g., "Table 1: Kinetic Parameters of this compound Degradation") and include error margins. Use line graphs for time-dependent studies and bar charts for comparative analyses .
- Literature Review : Prioritize peer-reviewed journals indexed in Scopus or Web of Science. Exclude non-academic sources (e.g., commercial websites) to maintain rigor .
- Ethical Compliance : Disclose funding sources and potential conflicts of interest. For toxicology studies, adhere to institutional guidelines for humane cell or animal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
